Product packaging for 2-(4-Methylthiophenyl)oxirane(Cat. No.:)

2-(4-Methylthiophenyl)oxirane

Cat. No.: B8475972
M. Wt: 166.24 g/mol
InChI Key: DXBRCQKOZJBHTM-UHFFFAOYSA-N
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Description

Significance of Oxiranes as Reactive Intermediates in Modern Organic Synthesis

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that represent a cornerstone of modern organic synthesis. Their high reactivity stems from significant ring strain, making them susceptible to ring-opening reactions when treated with a wide array of nucleophiles. chemwhat.comlibretexts.org This inherent reactivity makes oxiranes exceptionally useful as synthetic intermediates, allowing for the stereospecific and regioselective introduction of two adjacent functional groups. beilstein-journals.org

The versatility of oxiranes is evident in their ability to react under both acidic and basic conditions. libretexts.orgjsynthchem.com

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. For asymmetrical epoxides, the nucleophile typically attacks the more substituted carbon atom, a process with S(_N)1 character. libretexts.orgkhanacademy.org

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgjsynthchem.com

This dual reactivity allows chemists to control the outcome of the reaction and construct complex molecular frameworks with high precision. beilstein-journals.org Consequently, epoxides are pivotal in the synthesis of natural products, pharmaceuticals, agrochemicals, and polymers like epoxy resins.

Unique Chemical Space and Reactivity Profiles of Aryl-Substituted Oxiranes

When an aryl group is attached to the oxirane ring, it introduces unique electronic and steric properties that significantly influence the epoxide's reactivity. The aromatic ring can stabilize charge development during ring-opening reactions, directing the regiochemical outcome. For instance, in acid-catalyzed reactions of aryl-substituted epoxides, the nucleophile preferentially attacks the benzylic carbon, as the positive charge in the transition state is stabilized by resonance with the adjacent phenyl ring.

Furthermore, the aryl group itself can participate in the reaction, a phenomenon known as aryl participation. This can lead to complex skeletal rearrangements and the formation of unique polycyclic structures. acs.org The electronic nature of substituents on the aryl ring further modulates this reactivity. Electron-donating groups can enhance the rate of acid-catalyzed ring-opening, while electron-withdrawing groups can have the opposite effect. The ability to fine-tune the reactivity through aromatic substitution makes aryl-substituted oxiranes a particularly rich and interesting class of intermediates for synthetic exploration. vulcanchem.com

Rationale for Dedicated Research on the Synthesis and Reactivity of 2-(4-Methylthiophenyl)oxirane

The specific focus on this compound is driven by the unique properties imparted by the para-substituted methylthio (-SMe) group and its utility as a precursor to valuable target molecules. The sulfur atom in the methylthio group distinguishes this compound from other aryl-substituted oxiranes. It is an electron-donating group that can influence the regioselectivity of the epoxide ring-opening. Moreover, the sulfur atom itself represents a reactive site, capable of being oxidized to the corresponding sulfoxide (B87167) and sulfone derivatives, which further expands the synthetic possibilities. vulcanchem.com

A primary driver for research into this compound and its derivatives is their role as key intermediates in the synthesis of high-value chemical products. For example, a structurally related compound, 2-methoxy-3,3-dimethyl-2-(4-methylthiophenyl)oxirane, is a crucial intermediate in the synthesis of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. chemwhat.comlookchem.com This latter compound is a highly efficient photoinitiator used in UV-curable inks and coatings. lookchem.com The synthesis often involves a ring-opening reaction of the oxirane intermediate with a nucleophile like morpholine. chemwhat.comlookchem.com

The table below outlines a representative reaction where a derivative of this compound is used as a key synthetic intermediate.

PrecursorReagentsConditionsProductYieldReference
2-methoxy-3,3-dimethyl-2-(4-methylthiophenyl)oxirane1. Morpholine2. Calcium hydroxide125-138°C, 20 hours2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one90.2% chemwhat.com
2-methoxy-3,3-dimethyl-2-(4-methylthiophenyl)oxirane1. Morpholine2. Sodium hydroxide3. Tetrabutylammonium hydrogensulfateReflux, 8 hours2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one43% chemwhat.com

This synthetic utility underscores the importance of developing efficient and scalable methods for the preparation and reaction of this compound. Research in this area contributes not only to fundamental understanding of oxirane chemistry but also to the practical synthesis of commercially significant materials. The presence of the methylthiophenyl moiety offers a unique handle for both modulating reactivity and for subsequent functionalization, justifying its position as a subject of dedicated chemical research. vulcanchem.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B8475972 2-(4-Methylthiophenyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)oxirane

InChI

InChI=1S/C9H10OS/c1-11-8-4-2-7(3-5-8)9-6-10-9/h2-5,9H,6H2,1H3

InChI Key

DXBRCQKOZJBHTM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Complex Chemical Transformations and Reactivity of 2 4 Methylthiophenyl Oxirane

Nucleophilic Ring-Opening Reactions and Mechanistic Nuances

The core reactivity of 2-(4-methylthiophenyl)oxirane involves the cleavage of a carbon-oxygen bond by a nucleophile. This process occurs via an S_N2 mechanism, where the high ring strain of the epoxide facilitates the reaction despite the alkoxide being a typically poor leaving group. chemistrysteps.com The reaction can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and activating the ring towards attack by even weak nucleophiles. Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons. youtube.com

The nucleophilic attack on the unsymmetrical this compound can occur at two positions: the α-carbon (benzylic) or the β-carbon. The regioselectivity of this attack is a delicate balance of steric and electronic factors, which can be controlled by the reaction conditions. magtech.com.cn

Attack at the β-carbon (Less Substituted): Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, amines, thiolates), the reaction generally proceeds via a classic S_N2 pathway. The nucleophile attacks the less sterically hindered β-carbon, leading to the formation of a primary alcohol. This is often referred to as "normal" cleavage. youtube.com

Attack at the α-carbon (More Substituted): Under acidic conditions, the epoxide oxygen is protonated. This develops a significant partial positive charge on the adjacent carbon atoms. The benzylic α-carbon is better able to stabilize this positive charge due to resonance with the phenyl ring. youtube.com Consequently, the transition state acquires some S_N1 character, and weak nucleophiles preferentially attack the more substituted α-carbon. youtube.com This results in the formation of a secondary alcohol.

The 4-methylthio substituent, being an electron-donating group, further stabilizes any developing positive charge at the benzylic position, reinforcing the preference for α-attack under acidic conditions.

Table 1: Regioselectivity of Nucleophilic Attack on Aryl Oxiranes

Reaction ConditionPreferred Site of AttackControlling FactorProduct Type
Basic/Neutral (Strong Nucleophile)β-carbonSteric HindrancePrimary Alcohol
Acidic (Weak Nucleophile)α-carbonElectronic (Carbocation Stability)Secondary Alcohol

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Consistent with an S_N2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. youtube.com This results in an inversion of the stereochemical configuration at the center of attack. chemistrysteps.comyoutube.com When the ring-opening occurs, the two new functional groups (the nucleophile and the resulting hydroxyl group) are positioned anti to each other in the product. chemistrysteps.com

For a chiral epoxide like this compound, this stereospecificity is crucial. For instance, if the starting material is the (R)-enantiomer, attack at the β-carbon will lead to a product with an inverted configuration at that center, while the stereochemistry at the α-carbon remains unchanged. This predictable stereochemical outcome is a cornerstone of the synthetic utility of epoxides.

This compound readily reacts with a variety of heteroatom nucleophiles, providing access to a range of valuable 1,2-difunctionalized compounds.

The reaction of epoxides with alcohols (alcoholysis) or phenols (phenolysis) is a common method for synthesizing β-hydroxy ethers. organic-chemistry.org These reactions can be catalyzed by acids or bases. Under neutral conditions, catalysts such as erbium(III) triflate can facilitate the ring-opening of epoxides by alcohols to give β-alkoxy alcohols in high yields. organic-chemistry.org The reaction of aryl oxiranes with 4-hydroxycoumarin, for example, proceeds via regioselective ring-opening at the less hindered site, followed by cyclization. rsc.org

Table 2: Representative Alcoholysis Reactions of Epoxides

EpoxideNucleophileCatalyst/ConditionsProductYield
Generic Aryl OxiraneMethanolEr(OTf)3β-Methoxy AlcoholHigh
Generic Aryl OxiranePhenolAcid or Base Catalystβ-Phenoxy AlcoholGood-Excellent

The aminolysis of epoxides is a fundamental route to β-amino alcohols, which are important structural motifs in many pharmaceuticals and natural products. nih.govgaylordchemical.com The reaction involves the nucleophilic attack of an amine on one of the epoxide carbons. This reaction can be performed under various conditions, including solvent-free catalysis with zinc(II) perchlorate (B79767) or even in water without any catalyst. organic-chemistry.org The reaction generally shows high regioselectivity, with the amine attacking the less substituted carbon. nih.govorganic-chemistry.org

Table 3: Synthesis of β-Amino Alcohols via Aminolysis of Epoxides

EpoxideAmineCatalyst/ConditionsProductYield
Generic Aryl OxiraneSubstituted PyrazoleEthanol, RefluxPyrazole-containing β-Amino AlcoholVariable
Generic EpoxideVarious AminesZn(ClO4)2·6H2O, Solvent-freeβ-Amino AlcoholHigh
Generic EpoxideAnilinesWater, No Catalystβ-Amino AlcoholExcellent

The ring-opening of epoxides with thiols or their precursors is known as thiolysis and serves as a highly efficient method for the synthesis of β-hydroxy sulfides. beilstein-journals.orgnih.gov These sulfur-containing compounds are present in numerous natural products. nih.gov The reaction can be catalyzed by a wide range of reagents, including N-bromosuccinimide (NBS) or various Lewis and Brønsted acids. beilstein-journals.orgnih.gov The thiolysis of epoxides generally proceeds with high regioselectivity, affording the product resulting from the attack of the sulfur nucleophile at the less sterically hindered carbon atom. nih.gov For instance, various epoxides react with different thiols in the presence of NBS at room temperature to yield the corresponding β-hydroxy sulfides in good to excellent yields. nih.gov Recently, 1,2,4-triazole-tethered β-hydroxy sulfides were synthesized in high yields through the thiolysis of oxiranes in aqueous basic conditions. rsc.org

Table 4: Thiolysis of Epoxides for β-Hydroxy Sulfide (B99878) Synthesis

EpoxideThiol SourceCatalyst/ConditionsProductYield
Various EpoxidesAromatic/Aliphatic ThiolsN-Bromosuccinimide, CH3CN, rtβ-Hydroxy SulfideGood-Excellent
Various Oxiranes1,2,4-Triazole ThiolsAqueous Base1,2,4-Triazole-tethered β-Hydroxy Sulfide69-90% rsc.org

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Enolates)

The oxirane ring of this compound is susceptible to ring-opening reactions by a variety of carbon-based nucleophiles. These reactions are typically carried out under basic or neutral conditions and proceed via an SN2 mechanism. masterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. libretexts.orgyoutube.com This regioselectivity leads to the formation of secondary alcohols.

Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily open the epoxide ring. libretexts.orglibretexts.org The reaction involves the attack of the carbanionic carbon of the organometallic reagent on the terminal carbon of the oxirane. Subsequent protonation, typically during aqueous workup, yields the corresponding alcohol. masterorganicchemistry.comyoutube.com For example, the reaction with methylmagnesium bromide would yield 1-(4-methylthiophenyl)propan-2-ol.

Enolates: Enolates, which are carbon nucleophiles generated by the deprotonation of a carbonyl compound at the α-position, also react with this compound. bham.ac.ukmasterorganicchemistry.com For the reaction to be effective, the enolate must be generated in high concentration using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent competing reactions. libretexts.orgmnstate.edu The enolate attacks the terminal carbon of the epoxide, leading to a γ-hydroxy carbonyl compound after workup. libretexts.org

Nucleophile CategorySpecific Reagent (Example)General Product Structure
Organometallic Reagents Grignard Reagent (e.g., CH₃MgBr)1-(4-Methylthiophenyl)propan-2-ol
Organolithium Reagent (e.g., n-BuLi)1-(4-Methylthiophenyl)hexan-2-ol
Enolates Acetone Enolate5-Hydroxy-5-(4-methylthiophenyl)pentan-2-one
Cyclohexanone Enolate2-(2-Hydroxy-2-(4-methylthiophenyl)ethyl)cyclohexan-1-one

Electrophilic Reactions and Aryl Ring Modification

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The outcome of these substitutions is directed by the existing 4-methylthio (-SMe) group. The sulfur atom, with its lone pairs of electrons, acts as an activating group by donating electron density to the ring through resonance. This effect increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org

The -SMe group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org Since the para position is already occupied by the oxirane-containing side chain, substitution occurs primarily at the ortho positions (positions 3 and 5 on the ring).

SEAr ReactionReagentsExpected Major Product(s)
Bromination Br₂, FeBr₃2-(2-Bromo-4-methylthiophenyl)oxirane
Nitration HNO₃, H₂SO₄2-(4-Methylthio-2-nitrophenyl)oxirane
Friedel-Crafts Acylation CH₃COCl, AlCl₃2-(2-Acetyl-4-methylthiophenyl)oxirane

In the presence of acid, the oxirane ring can undergo rearrangement to form carbonyl compounds or allylic alcohols. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to opening. youtube.com

The Meinwald rearrangement is a classic acid- or Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. nih.gov For terminal aryl-substituted epoxides like this compound, this rearrangement typically proceeds via a hydride shift to selectively yield a methyl ketone. nih.govrsc.org The mechanism involves the formation of a stabilized benzylic carbocation intermediate upon ring opening, followed by a 1,2-hydride shift.

Research has demonstrated that this compound can be converted into 1-(4-methylthiophenyl)acetone. researchgate.net A study utilizing the nucleophilic organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst provides a specific example of this transformation, offering a transition-metal- and acid-free environment for the rearrangement. researchgate.netorganic-chemistry.org

SubstrateCatalyst/ConditionsProductYieldReference
This compoundDABCO (2 equiv), Mesitylene, 130 °C, 24 h1-(4-Methylthiophenyl)acetone58% researchgate.net

Under certain acidic conditions, the rearrangement of epoxides can also lead to the formation of allylic alcohols. rit.edu This pathway becomes competitive with the Meinwald rearrangement and involves the elimination of a proton from a carbon atom adjacent to the carbocation intermediate formed after the initial ring opening. For this compound, this would require the removal of a proton from the methyl group of the side chain, which is generally less favorable than the hydride shift leading to the ketone. However, the use of specific catalysts or reaction conditions can favor the formation of the allylic alcohol. organic-chemistry.org

Acid-Catalyzed Rearrangements of the Oxirane Ring

Isomerization Reactions

The primary isomerization reactions involving this compound are the structural rearrangements of the epoxide ring itself, as detailed above. These transformations convert the epoxide functional group into an isomeric carbonyl compound or an allylic alcohol.

Isomerization to Ketone: The most prominent isomerization is the Meinwald rearrangement, which converts the epoxide to its isomeric methyl ketone, 1-(4-methylthiophenyl)acetone. researchgate.netorganic-chemistry.org This reaction is a type of 1,2-hydride shift and is often catalyzed by Lewis acids, Brønsted acids, or certain organic bases. nih.govnih.gov

Isomerization to Allylic Alcohol: A potential, though often less common, isomerization pathway is the rearrangement to an allylic alcohol. This process involves a proton elimination step and results in a product with both an alkene and an alcohol functional group.

These isomerization reactions are powerful tools in organic synthesis as they allow for the conversion of readily available epoxides into valuable carbonyl or alcohol building blocks. nih.gov

Base-Promoted Isomerization Pathways

The isomerization of epoxides under basic conditions is a significant transformation that typically yields allylic alcohols. For this compound, treatment with a strong base is expected to initiate a β-elimination reaction. This process involves the removal of a proton from a carbon atom adjacent to the oxirane ring, which subsequently leads to the opening of the strained three-membered ring.

The regiochemical outcome of this isomerization is dictated by both steric and electronic factors. Two principal allylic alcohol isomers can be anticipated from the isomerization of this compound. The reaction generally favors the formation of the more thermodynamically stable product, which possesses a more highly substituted double bond. Such reactions are commonly performed using potent bases like lithium diisopropylamide (LDA) in anhydrous aprotic solvents.

While specific literature on the base-promoted isomerization of this compound is not available, the expected products, based on general mechanistic understanding, would be (E/Z)-1-(4-(methylthio)phenyl)prop-2-en-1-ol and 2-(4-(methylthio)phenyl)prop-2-en-1-ol. The precise distribution of these products would be contingent on the specific reaction parameters, including the choice of base, solvent, and temperature.

Cycloaddition Chemistry of this compound

Transition Metal-Catalyzed [3+2] Cycloadditions (e.g., Carbon Dioxide Incorporation to Cyclic Carbonates)

The [3+2] cycloaddition reaction between epoxides and carbon dioxide stands as an efficient and atom-economical route to synthesize cyclic carbonates. This reaction has garnered considerable attention as a method for the chemical fixation of carbon dioxide into value-added products. The transformation is generally catalyzed by various transition metal complexes, often requiring a co-catalyst to proceed efficiently.

It is anticipated that this compound would readily participate in this reaction to form the corresponding cyclic carbonate, 4-((4-(methylthio)phenyl)methyl)-1,3-dioxolan-2-one. The catalytic cycle typically commences with the activation of the epoxide by the metal center. A nucleophilic Lewis base, often the co-catalyst, then attacks and opens the epoxide ring. This is followed by the insertion of carbon dioxide into the resulting metal-alkoxide bond. The final step involves an intramolecular ring-closing to afford the cyclic carbonate and regenerate the active catalyst.

A range of catalyst systems, including those based on zinc, chromium, cobalt, and aluminum, have proven effective for this transformation with various epoxides. The efficiency and selectivity of the reaction are highly dependent on the reaction conditions, such as the specific catalyst and co-catalyst employed, the solvent, reaction temperature, and the pressure of carbon dioxide.

The following table presents plausible data for the synthesis of 4-((4-(methylthio)phenyl)methyl)-1,3-dioxolan-2-one, based on typical conditions reported for analogous substrates.

Catalyst SystemCo-catalystSolventTemperature (°C)CO₂ Pressure (atm)Yield (%)
Zn(Salphen)TBABNeat10010>95
Cr(Salen)ClDMAPToluene802092
Co(Salen)PPNClCH₂Cl₂605088
This data is hypothetical and based on typical results for similar epoxide substrates.

Oxidation Reactions of the Methylthio Group in this compound

The methylthio moiety in this compound is amenable to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations are of synthetic interest as they can significantly modify the electronic character and potential biological properties of the molecule.

The selective oxidation of the sulfide to a sulfoxide necessitates the use of mild and controlled oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents are suitable for this purpose, including hydrogen peroxide in the presence of a catalytic amount of acid, meta-chloroperoxybenzoic acid (m-CPBA) at reduced temperatures, and sodium periodate.

Subsequent oxidation of the sulfoxide to the sulfone can be accomplished by employing more powerful oxidizing agents or by applying more vigorous reaction conditions. Reagents such as potassium permanganate, an excess of hydrogen peroxide, or Oxone® are commonly utilized for this conversion.

The anticipated oxidation products of this compound are 2-(4-(methylsulfinyl)phenyl)oxirane (the sulfoxide) and 2-(4-(methylsulfonyl)phenyl)oxirane (the sulfone). The judicious selection of the oxidant and reaction conditions is paramount to achieving the desired product with high selectivity.

Target ProductOxidizing AgentSolventTemperature (°C)Expected Outcome
SulfoxideH₂O₂ / Acetic AcidMethanol0 - 25Selective oxidation to sulfoxide
Sulfoxidem-CPBA (1 equiv.)Dichloromethane-78 to 0High selectivity for the sulfoxide
Sulfonem-CPBA (>2 equiv.)Dichloromethane25Complete oxidation to the sulfone
SulfoneOxone®Methanol/Water25Efficient conversion to the sulfone

In Depth Mechanistic Elucidation of 2 4 Methylthiophenyl Oxirane Reactivity

Detailed Reaction Pathway Analysis for Oxirane Formation

The primary route for the synthesis of 2-(4-methylthiophenyl)oxirane is the epoxidation of its corresponding alkene precursor, 4-methylthiostyrene (also known as 4-vinylthioanisole). This transformation is typically achieved through electrophilic addition of an oxygen atom across the double bond.

Peroxy Acid Epoxidation: A common and effective method involves the use of peroxycarboxylic acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism often referred to as the "Butterfly Mechanism." In this pathway, the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. The transition state is a nonpolar, cyclic arrangement where the oxygen is transferred, and a carboxylic acid is eliminated in a single, stereospecific step.

The key steps are:

The peroxy acid approaches the π-bond of the 4-methylthiostyrene.

A concerted flow of electrons occurs: the alkene's π-bond attacks the terminal oxygen of the peroxy acid, while the O-O bond cleaves, and the peroxy acid's proton is transferred to its own carbonyl oxygen.

This results in the formation of the oxirane ring and a carboxylic acid byproduct.

An alternative pathway is the halohydrin route , which involves a two-step sequence. First, 4-methylthiostyrene is treated with a halogen (e.g., Br₂) in the presence of water to form a bromohydrin intermediate. Subsequent treatment with a base promotes an intramolecular SN2 reaction (a Williamson ether synthesis), where the deprotonated hydroxyl group displaces the bromide to form the epoxide ring.

A potential side reaction during epoxidation is the oxidation of the sulfur atom in the methylthiophenyl group to a sulfoxide (B87167) or sulfone, particularly with strong oxidizing agents. Careful selection of reagents and reaction conditions is crucial to ensure chemoselectivity. organic-chemistry.org

Formation Pathway Reagents Key Mechanistic Feature Stereochemistry
Peroxy Acid Epoxidationm-CPBA, Peracetic AcidConcerted "Butterfly Mechanism"Syn-addition
Halohydrin FormationBr₂, H₂O then NaOHIntramolecular SN2Anti-addition followed by inversion
Catalytic OxidationMetal Catalyst, H₂O₂ or TBHPMetal-oxo intermediateVaries with catalyst

Understanding the Regio- and Stereoselectivity of Ring-Opening Reactions

The high ring strain of the oxirane makes it susceptible to nucleophilic ring-opening reactions. cas.cn The regiochemical outcome for this compound is dictated by the reaction conditions (acidic vs. basic/nucleophilic), which determine whether the mechanism follows an SN1 or SN2 pathway. magtech.com.cn

Basic or Nucleophilic Conditions (SN2 Mechanism): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, RS⁻), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of a C-O bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (the terminal CH₂ group). This results in the formation of a primary alcohol after protonation of the resulting alkoxide.

Regioselectivity: Attack at the less-substituted carbon (Cβ).

Stereoselectivity: The reaction proceeds with inversion of configuration at the site of attack, leading to a trans relationship between the nucleophile and the hydroxyl group.

Acidic Conditions (SN1-like Mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a more reactive oxonium ion and a better leaving group. This enhances the electrophilicity of the ring carbons. The C-O bonds begin to weaken, and a partial positive charge develops. The 4-methylthiophenyl group, being an electron-donating substituent through resonance, can effectively stabilize a positive charge on the adjacent benzylic carbon (Cα). stackexchange.comlibretexts.org This stabilization makes the benzylic carbon the more electrophilic site. The nucleophile, which is often a weak one like water or an alcohol, then attacks this more substituted carbon.

Regioselectivity: Preferential attack at the more-substituted benzylic carbon (Cα). cdnsciencepub.com

Stereoselectivity: Although the mechanism has significant SN1 character due to carbocation stability, the attack still typically occurs from the backside relative to the C-O bond (anti-attack), as the bulky oxonium group can block the front face. This also results in a trans product. acs.org

Condition Mechanism Site of Nucleophilic Attack Major Product Type
Basic (e.g., NaOMe)SN2Less substituted carbon (Cβ)Primary Alcohol
Acidic (e.g., H₂SO₄/MeOH)SN1-likeMore substituted carbon (Cα)Secondary Alcohol

Insights into Rearrangement Mechanisms (e.g., Cationic Intermediates in Meinwald Rearrangement)

When treated with a Lewis or Brønsted acid in the absence of a strong nucleophile, this compound can undergo a Meinwald rearrangement to form carbonyl compounds. nih.gov This reaction is driven by the formation of a stable carbocation intermediate. nih.gov

The mechanism proceeds as follows:

Coordination/Protonation: A Lewis acid (e.g., BF₃, AlCl₃) or Brønsted acid coordinates to or protonates the epoxide oxygen.

Ring-Opening: The C-O bond at the benzylic position cleaves to form a tertiary carbocation. This intermediate is significantly stabilized by resonance delocalization into the 4-methylthiophenyl ring.

1,2-Hydride Shift: A hydride ion migrates from the adjacent terminal carbon to the carbocation center.

Tautomerization/Deprotonation: The resulting oxonium ion is deprotonated or the Lewis acid is eliminated, yielding the final carbonyl product.

For this compound, a 1,2-hydride shift is the most probable pathway, leading to the formation of 4'-(methylthio)acetophenone. An alternative, though less common for terminal epoxides, is a 1,2-aryl shift, which would yield 2-(4-methylthiophenyl)acetaldehyde. The relative migratory aptitude of the hydride versus the aryl group, along with the specific catalyst, determines the product ratio. acs.org The high stability of the benzylic carbocation is the critical factor enabling this rearrangement. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Thermodynamics: The primary thermodynamic driving force for the reactions of epoxides is the release of significant ring strain, estimated to be around 13 kcal/mol. This inherent instability makes ring-opening and rearrangement reactions highly exothermic and generally irreversible.

Kinetics:

Oxirane Formation: The rate of epoxidation of the precursor alkene, 4-methylthiostyrene, is influenced by the electronic nature of the substituent. The 4-methylthiophenyl group donates electron density to the double bond, increasing its nucleophilicity. This leads to a higher reaction rate for electrophilic epoxidation compared to unsubstituted styrene (B11656). Hammett plots for the epoxidation of substituted styrenes typically show a negative reaction constant (ρ value), indicating that electron-donating groups accelerate the reaction. researchgate.net

Ring-Opening and Rearrangement: In acid-catalyzed reactions, the rate-determining step is often the ring-opening to form the carbocation intermediate. The activation energy for this step is substantially lowered by the ability of the 4-methylthiophenyl group to stabilize the developing positive charge at the benzylic position. Consequently, the acid-catalyzed ring-opening and Meinwald rearrangement of this compound are expected to be kinetically faster than for styrene oxide or styrenes with electron-withdrawing groups.

A qualitative reaction coordinate diagram for the acid-catalyzed ring-opening would show a lower activation energy barrier for the formation of the benzylic carbocation intermediate compared to the alternative primary carbocation, explaining the observed regioselectivity.

Role of the 4-Methylthiophenyl Substituent in Directing Reaction Mechanisms

Influence on Key Reactions:

Oxirane Formation: By increasing the electron density of the alkene π-system, the substituent activates it toward electrophilic attack, accelerating the rate of epoxidation. youtube.com

Ring-Opening: The substituent's powerful ability to stabilize a positive charge at the benzylic position is the key determinant of regioselectivity in acid-catalyzed ring-opening. It creates a strong electronic bias for the formation of a benzylic carbocation, directing nucleophiles to attack this position exclusively. cdnsciencepub.com In SN2 reactions, its electronic effect is minimal, and steric factors dominate.

Meinwald Rearrangement: This reaction is critically dependent on the formation of a stable cationic intermediate. The 4-methylthiophenyl group facilitates this rearrangement by lowering the activation energy for the formation of the necessary benzylic carbocation, thus promoting the subsequent hydride or aryl shift. nih.gov

The table below summarizes the directing influence of the 4-methylthiophenyl group based on its electronic properties.

Reaction Type Electronic Effect of -SMe Group Consequence
Electrophilic EpoxidationIncreases alkene nucleophilicity (+R effect)Accelerates reaction rate
Acid-Catalyzed Ring-OpeningStabilizes benzylic carbocation (+R effect)Directs nucleophilic attack to the benzylic carbon
Base-Catalyzed Ring-OpeningMinimal electronic influence; steric effects dominateNo change in regioselectivity compared to styrene oxide
Meinwald RearrangementStabilizes key cationic intermediate (+R effect)Lowers activation energy, facilitating rearrangement

Computational and Theoretical Investigations of 2 4 Methylthiophenyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of a molecule. These methods provide a detailed picture of electron distribution, which governs the molecule's stability and reactivity.

Detailed Research Findings: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the ground-state geometry of 2-(4-methylthiophenyl)oxirane. From this optimized structure, a wealth of electronic properties can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylthiophenyl (thioanisole) moiety, while the LUMO would likely be distributed across the strained oxirane ring and the C-S bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) concentrated around the oxirane oxygen atom, making it a likely site for electrophilic attack. Regions of positive potential (electron-poor) would be found near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and intramolecular interactions. It can quantify the charge on each atom, revealing the polarization of bonds within the molecule. This analysis would likely show a significant negative charge on the oxirane oxygen and delocalization of electron density from the sulfur atom's lone pairs into the phenyl ring's π-system.

PropertyIllustrative Calculated ValueSignificance
HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.4 eVReflects kinetic stability and chemical reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule.
Table 1: Illustrative electronic properties of this compound calculated using DFT. These values are representative and based on studies of structurally similar molecules like 4-methoxythioanisole.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

Detailed Research Findings: For this compound, a key conformational variable is the rotation around the single bond connecting the phenyl ring to the oxirane ring. MD simulations can explore the potential energy surface associated with this rotation.

Conformational Preferences: By simulating the molecule's movement, MD can identify the most stable conformations (lowest energy states) and the energy barriers between them. It is expected that the preferred conformation would involve a specific dihedral angle that minimizes steric hindrance and maximizes favorable electronic interactions between the phenyl ring and the oxirane.

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations can explicitly model solvent molecules (e.g., water, methanol, or a nonpolar solvent) surrounding the solute. These simulations would reveal how solvent molecules arrange themselves around the oxirane and phenyl groups, a phenomenon known as the solvation shell. This information is crucial for understanding reaction kinetics in solution, as solvent can stabilize or destabilize reactants, products, and transition states. For instance, in a polar protic solvent like methanol, hydrogen bonding between the solvent and the oxirane oxygen would be explicitly observed.

Theoretical Modeling of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition states (TS) that control the reaction rate.

Detailed Research Findings: The most characteristic reaction of oxiranes is ring-opening via nucleophilic attack. This can occur under acidic or basic conditions and can proceed through two main pathways: attack at the less substituted carbon (β-attack) or the more substituted, benzylic carbon (α-attack).

Locating Transition States: DFT calculations can be used to locate the geometric structures of the transition states for both α- and β-attack. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Barriers: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). By calculating the activation energies for both the α and β pathways, a prediction can be made about the reaction's regioselectivity. For aryl oxiranes, the benzylic α-position is often electronically favored for attack, especially under acidic conditions where a partial positive charge can be stabilized by the phenyl ring. The 4-methylthio group, being electron-donating, would further stabilize this positive charge, likely favoring the α-attack pathway.

Reaction PathwayNucleophileIllustrative ΔG‡ (kcal/mol)Predicted Outcome
α-attack (Benzylic)CH₃O⁻18.5Major Product
β-attack (Terminal)CH₃O⁻21.0Minor Product
Table 2: Illustrative calculated free energies of activation for the methoxide-catalyzed ring-opening of this compound. The lower activation energy for α-attack suggests it is the kinetically favored pathway.

Elucidating Substituent Effects on Oxirane Ring Strain and Reactivity

The identity and position of substituents can profoundly influence a molecule's properties. Computational methods are ideal for systematically studying these effects by allowing for in silico modification of the molecular structure.

Detailed Research Findings: The 4-methylthio (-SCH₃) group on the phenyl ring plays a significant electronic role. Unlike an unsubstituted phenyloxirane, this group alters the electron density distribution across the entire molecule.

Electronic Effects: The sulfur atom in the methylthio group has lone pairs of electrons that can be donated into the phenyl ring's π-system through resonance. This makes the ring more electron-rich. This electron-donating effect influences the reactivity of the oxirane ring. It can stabilize a developing positive charge (carbocation character) at the adjacent benzylic carbon during a ring-opening reaction, thereby lowering the activation energy for nucleophilic attack at that site.

Impact on Ring Strain: While the electronic effects are dominant, substituents can also have minor impacts on the geometry and inherent strain of the three-membered oxirane ring. DFT calculations can precisely quantify bond lengths and angles. A comparison of the C-C and C-O bond lengths in the oxirane ring of this compound versus unsubstituted 2-phenyloxirane would reveal any subtle geometric changes induced by the substituent. These changes, though small, can correlate with shifts in reactivity.

Prediction of Spectroscopic Signatures for Conformational and Structural Assignments

Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming experimentally determined structures or for distinguishing between possible isomers or conformers.

Detailed Research Findings: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (δ).

¹H and ¹³C NMR Prediction: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a full ¹H and ¹³C NMR spectrum can be predicted. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Structural Verification: Comparing the computationally predicted spectrum with an experimentally measured one is a powerful method for structural verification. A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment. This is particularly useful for assigning the signals of the diastereotopic protons on the oxirane ring, which can be challenging to assign solely based on experimental data.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Notes
C=S138.1-Aromatic ipso-carbon attached to sulfur.
C-ortho127.07.25Aromatic carbons ortho to the sulfur.
C-meta129.57.15Aromatic carbons meta to the sulfur.
C-ipso (oxirane)135.2-Aromatic ipso-carbon attached to oxirane.
C-benzylic (oxirane)52.53.85Oxirane carbon attached to the phenyl ring.
C-terminal (oxirane)51.82.80, 3.15Terminal oxirane carbon.
S-CH₃15.82.48Methyl group attached to sulfur.
Table 3: Illustrative predicted ¹³C and ¹H NMR chemical shifts for this compound using the GIAO method. These values are based on calculations for analogous structures and serve as a guide for experimental spectral assignment.

Advanced Applications of 2 4 Methylthiophenyl Oxirane As a Synthetic Intermediate

Construction of Complex Organic Molecules Bearing Sulfide (B99878) and Hydroxy Functionalities

The most fundamental application of 2-(4-Methylthiophenyl)oxirane in synthesis is its use as an electrophile in ring-opening reactions. The reaction of an epoxide with a nucleophile results in the formation of a β-functionalized alcohol. In the case of this compound, the resulting product inherently contains both a hydroxyl group from the opened ring and the original sulfide moiety from the phenyl substituent. This provides a direct route to 1,2-difunctionalized compounds that are valuable in medicinal chemistry and materials science. cas.cn

The regioselectivity of the ring-opening reaction is dependent on the reaction conditions. Under basic or neutral conditions, nucleophilic attack (SN2 mechanism) typically occurs at the less sterically hindered carbon atom of the epoxide. For this compound, this is the terminal carbon of the oxirane ring. Conversely, under acidic conditions, the reaction proceeds via a transition state with significant carbocation character at the more substituted benzylic position, leading to nucleophilic attack at this site.

A variety of nucleophiles can be employed for this transformation, leading to a diverse range of products. For instance, reaction with thiols or thiophenols can introduce a second sulfur functionality, while amines yield valuable amino alcohols. cas.cn

NucleophileProduct ClassSignificance
Amines (R₂NH)β-Amino alcoholsCommon scaffolds in pharmaceuticals and chiral ligands.
Thiols (RSH)β-Hydroxy thioethersStructures with multiple sulfur-containing functional groups.
Azides (N₃⁻)β-Azido alcoholsPrecursors to β-amino alcohols via reduction.
Cyanides (CN⁻)β-Hydroxy nitrilesVersatile intermediates that can be converted to acids, amines, or ketones.
Organometallic Reagents (R-MgBr, R-Li)Alcohols with extended carbon chainsForms new carbon-carbon bonds.

Stereocontrolled Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as the biological activity of a molecule is often dependent on its absolute stereochemistry. enamine.net this compound serves as a valuable prochiral substrate for the synthesis of chiral building blocks. These chiral intermediates are essential for the construction of complex, stereochemically defined target molecules. buchler-gmbh.com

There are two primary strategies for achieving stereocontrol using this oxirane:

Asymmetric Synthesis of the Oxirane: The oxirane itself can be synthesized in an enantiomerically enriched form, for example, through Sharpless asymmetric epoxidation or dihydroxylation of the corresponding alkene followed by cyclization. mdpi.com Subsequent ring-opening reactions with various nucleophiles will then proceed stereospecifically (e.g., via an SN2 mechanism with inversion of configuration), transferring the chirality of the epoxide to the new product.

Enantioselective Ring-Opening: A racemic mixture of this compound can be subjected to a ring-opening reaction using a chiral catalyst. This can proceed via a kinetic resolution, where one enantiomer of the oxirane reacts much faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Alternatively, a desymmetrization approach can be used if the substrate allows. nsf.gov The resulting chiral β-hydroxy sulfide products are versatile building blocks for further synthetic elaboration.

StrategyDescriptionTypical Outcome
Use of Enantiopure OxiraneStarting with an enantiomerically pure epoxide and reacting it with a nucleophile.A single enantiomer of the ring-opened product is formed stereospecifically.
Kinetic ResolutionReacting a racemic epoxide with a chiral catalyst/reagent that selectively opens one enantiomer.Yields one enantiomer of the product and the opposite enantiomer of the starting epoxide.
Asymmetric Catalytic OpeningA chiral catalyst activates the epoxide and directs the nucleophilic attack to produce a specific enantiomer of the product.High enantiomeric excess of the desired ring-opened product from a racemic starting material.

Precursor in the Synthesis of Carbonyl Compounds

Epoxides can undergo rearrangement reactions to form carbonyl compounds such as aldehydes and ketones. libretexts.orgyoutube.com This isomerization can be promoted by Lewis acids or Brønsted acids. For a terminal epoxide like this compound, this transformation provides a pathway to valuable carbonyl-containing intermediates. The treatment of this oxirane with a suitable catalyst can selectively yield an aldehyde.

The mechanism typically involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates a hydride or aryl shift to the adjacent carbon, followed by ring opening. In the case of this compound, a 1,2-hydride shift would lead to the formation of 4-(methylthio)phenylacetaldehyde. This aldehyde is a useful building block that can participate in a variety of subsequent reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations.

Starting MaterialCatalystMajor ProductProduct Type
This compoundLewis Acid (e.g., BF₃·OEt₂)4-(Methylthio)phenylacetaldehydeAldehyde

This transformation effectively converts the three-membered heterocyclic oxirane into a different class of functional group, expanding its synthetic utility as an intermediate.

Derivatization for Pharmacologically Relevant Scaffolds (General)

The functional groups present in and derived from this compound—namely the epoxide, the resulting β-hydroxy sulfide, and the rearranged aldehyde—are all valuable entry points for the synthesis of pharmacologically relevant scaffolds. The oxirane ring itself is a structural motif found in some natural products and pharmaceuticals. nih.gov

Derivatization through nucleophilic ring-opening provides access to a multitude of important structural classes:

β-Amino Alcohols: This scaffold is present in numerous biologically active compounds, including beta-blockers and certain antiviral agents. The reaction of this compound with various primary or secondary amines directly generates this key structural motif.

1,2-Diols: Acid-catalyzed hydrolysis of the epoxide yields the corresponding diol, a common feature in carbohydrate chemistry and a useful precursor for further functionalization.

Heterocyclic Systems: The bifunctional nature of the ring-opened products (containing both a hydroxyl group and another nucleophilic or electrophilic site) makes them ideal precursors for intramolecular cyclization reactions to form five- or six-membered heterocycles like tetrahydrofurans or morpholines, which are prevalent in drug molecules.

The presence of the thioether (sulfide) group is also significant, as sulfur-containing compounds are widely represented in pharmaceuticals due to their unique electronic properties and ability to engage in specific interactions with biological targets.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgmdpi.com This approach is highly efficient and ideal for generating libraries of compounds for drug discovery. nih.gov While the oxirane itself may not be a direct participant, its isomerized product, 4-(methylthio)phenylacetaldehyde, is an excellent substrate for some of the most important MCRs.

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Using 4-(methylthio)phenylacetaldehyde as the aldehyde component would rapidly generate complex, ester- and amide-containing molecules. beilstein-journals.orgnih.govorganicreactions.org

Ugi Reaction: This is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is a bis-amide, a structure that mimics peptide bonds and is of great interest in medicinal chemistry. nih.govnih.gov The use of 4-(methylthio)phenylacetaldehyde in an Ugi reaction would allow for the incorporation of the methylthiophenyl moiety into diverse peptide-like scaffolds.

The ability to convert this compound into a suitable aldehyde precursor makes it an indirect but valuable starting material for accessing the molecular complexity offered by MCRs.

ReactionComponentsProduct Core Structure
Passerini ReactionAldehyde (from oxirane), Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Ugi ReactionAldehyde (from oxirane), Amine, Carboxylic Acid, Isocyanideα-Acylamino Carboxamide (Bis-amide)

Polymer Science and Functional Materials Applications of 2 4 Methylthiophenyl Oxirane

Ring-Opening Polymerization of 2-(4-Methylthiophenyl)oxirane to Polyethers

The primary method for polymerizing this compound is through ring-opening polymerization (ROP) of the epoxide ring, which is driven by the release of ring strain (approximately 116 kJ mol⁻¹ for oxiranes). mdpi.com This process yields polyethers with a repeating unit that features the 4-methylthiophenyl moiety as a pendant group. The polymerization can proceed via different mechanisms, each offering distinct levels of control over the polymer's molecular weight, architecture, and tacticity.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common and effective method for polymerizing oxiranes. mdpi.com The polymerization is initiated by electrophilic species, such as Brønsted acids (e.g., HClO₄, H₂SO₄) or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring. mdpi.comnih.gov This activation facilitates nucleophilic attack by another monomer molecule, propagating the polymer chain. Photoinitiators, such as onium salts (e.g., diphenyliodonium hexafluorophosphate), can also be used to generate strong acids upon UV irradiation, enabling photo-initiated CROP. mdpi.commdpi.com

For substituted oxiranes like this compound, the propagation proceeds via an Sₙ2-type mechanism, where the incoming monomer attacks the less substituted carbon of the activated oxirane ring. This generally leads to a regular head-to-tail polymer structure. However, CROP can sometimes be complicated by side reactions like chain transfer and termination, which can broaden the molecular weight distribution of the resulting polyether. The polymerization of structurally related aromatic oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been successfully achieved using cationic initiators to produce well-defined polyethers. researchgate.net

Table 1: Typical Initiators for Cationic Ring-Opening Polymerization of Oxiranes

Initiator Type Examples Mechanism
Brønsted Acids HClO₄, H₂SO₄, CF₃SO₃H Protonation of the oxirane oxygen
Lewis Acids BF₃·OEt₂, AlCl₃, SnCl₄ Coordination to the oxirane oxygen
Photo-Acid Generators (PAGs) Onium salts (iodonium, sulfonium) Generation of a strong acid upon photolysis

Living Anionic and Coordination Polymerization Methods

Living Anionic Ring-Opening Polymerization (AROP) offers a more controlled route to poly(this compound) with predictable molecular weights and narrow dispersities (low Đ). AROP is initiated by strong nucleophiles, such as alkoxides or organometallic compounds, which attack one of the carbon atoms of the oxirane ring, causing it to open and form an alkoxide propagating species. mdpi.com The polymerization of various monosubstituted oxiranes, including alkyl and phenyl glycidyl ethers, has been well-established using initiators like potassium hydride (KH) or potassium naphthalenide. researchgate.netdntb.gov.ua For the polymerization to proceed in a living manner, it must be carried out under stringent conditions, free from protic impurities that could terminate the growing polymer chains.

Coordination Polymerization provides another powerful method for controlling the polymerization of oxiranes. Catalyzed by transition metal complexes, this technique can offer exceptional control over the polymer's stereochemistry (tacticity). wikipedia.org Ziegler-Natta catalysts, originally developed for olefins, and other related coordination catalysts can polymerize oxiranes to yield isotactic or syndiotactic polymers, depending on the catalyst system and reaction conditions. wikipedia.orgyoutube.com This stereocontrol arises from the coordination of the monomer to the metal center of the catalyst before its insertion into the growing polymer chain, which dictates the orientation of the incoming monomer. youtube.com For a monomer like this compound, coordination polymerization could potentially produce highly ordered, crystalline polyethers with distinct physical properties compared to the amorphous, atactic polymers typically obtained from conventional cationic or anionic polymerization.

Copolymerization Strategies with Other Monomers to Tailor Polyether Properties

To further enhance the functionality and tailor the properties of polyethers derived from this compound, copolymerization with other monomers is a widely used strategy. Both statistical and block copolymers can be synthesized, leading to materials with properties that can be finely tuned by adjusting the comonomer type and composition.

Statistical Copolymers: By simultaneously polymerizing this compound with another glycidyl ether, such as ethyl glycidyl ether (EGE) or a protected glycidol derivative, statistical copolymers can be formed. nih.govnih.gov This approach allows for the modulation of properties like the glass transition temperature (Tg) and solubility. For instance, copolymerizing with a hydrophilic monomer could impart thermoresponsive behavior (LCST) in aqueous solutions, with the transition temperature being dependent on the copolymer composition. nih.govnih.gov

Block Copolymers: Living polymerization techniques, particularly AROP, are ideal for synthesizing well-defined block copolymers. nih.govrsc.org A poly(this compound) block can be synthesized first, and then a second monomer can be sequentially added to grow another block. Alternatively, a pre-existing polymer with a reactive end-group can be used as a macroinitiator for the polymerization of this compound. This strategy can be used to create amphiphilic block copolymers that self-assemble into various nanostructures (e.g., micelles, vesicles) in selective solvents, which have applications in drug delivery and nanotechnology.

Post-Polymerization Modification of Polymers Containing this compound Units (e.g., ring opening for functionalization)

A key advantage of incorporating this compound units into a polymer backbone is the potential for post-polymerization modification of the pendant methylthiophenyl group. researchgate.net The thioether linkage is a versatile functional handle that can undergo various chemical transformations, most notably oxidation.

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone is a common and efficient modification strategy. researchgate.netresearchgate.net This transformation dramatically increases the polarity of the side chain, which can be used to alter the polymer's solubility, thermal properties, and refractive index. For example, a hydrophobic polyether can be rendered hydrophilic or even water-soluble through this oxidation process. This method has been applied to various polymers containing thioether groups to create new functional materials. researchgate.net

Table 2: Effects of Thioether Oxidation on Polymer Properties

Functional Group Polarity Expected Impact on Polymer Properties
Sulfide (-S-CH₃) Low Hydrophobic, good solubility in nonpolar solvents
Sulfoxide (-SO-CH₃) High Increased hydrophilicity, potential for hydrogen bonding

This modification strategy provides a pathway to functional polymers that would be difficult to synthesize directly, as the highly polar sulfoxide or sulfone groups might interfere with the polymerization process. researchgate.net

Development of Novel Photoinitiator Derivatives and Photopolymerization Systems based on the Core Structure

The 4-methylthiophenyl moiety is a well-known chromophore used in the design of free-radical photoinitiators. nih.govunilongmaterial.com Specifically, it is a core component of several commercial Type I (cleavage) photoinitiators, such as 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (also known as Irgacure 907). nih.govunilongmaterial.com In these molecules, the sulfur atom acts as an electron donor, which helps to shift the absorption spectrum to longer wavelengths and facilitates the α-cleavage process upon UV irradiation to generate initiating radicals. polymerinnovationblog.com

This inherent photochemical activity opens up two main avenues for materials development:

Polymeric Photoinitiators: The polyether synthesized from this compound can be considered a polymeric precursor to a photoinitiator. By modifying the polymer backbone or the end groups, it is possible to create a macromolecular photoinitiator. Polymeric photoinitiators are highly desirable in applications like coatings and 3D printing because their high molecular weight reduces migration, odor, and extractability from the cured material. mdpi.comepo.org

Advanced Spectroscopic and Analytical Characterization for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2-(4-Methylthiophenyl)oxirane, both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom.

In ¹H NMR, the protons of the oxirane ring are expected to appear in the upfield region, typically between 2.5 and 3.5 ppm, due to the ring strain and the electronegativity of the oxygen atom. libretexts.org These protons (H-2, H-3a, H-3b) form a complex AMX spin system, exhibiting distinct chemical shifts and coupling constants (J-values) that are crucial for determining their relative stereochemistry (cis/trans). The methine proton (H-2) would likely appear as a doublet of doublets, coupled to the two diastereotopic methylene protons (H-3a and H-3b). libretexts.org The aromatic protons on the phenyl ring would resonate further downfield, split into two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet corresponding to the methylthio (-SCH₃) group's protons would be observed in the 2.4-2.6 ppm range.

In ¹³C NMR, the carbons of the epoxide ring are characteristically found in the 40-60 ppm range. libretexts.org The aromatic carbons would appear between 120 and 150 ppm, with the carbon attached to the sulfur atom (C-4') showing a distinct chemical shift. The methyl carbon of the thioether group would produce a signal in the upfield region, typically around 15-20 ppm.

Predicted ¹H NMR Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-SCH₃~2.5Singlet (s)
Oxirane CH₂ (H-3a, H-3b)~2.8 - 3.2Doublet of Doublets (dd)
Oxirane CH (H-2)~3.8 - 4.0Doublet of Doublets (dd)
Aromatic CH (H-2', H-6')~7.2 - 7.3Doublet (d)
Aromatic CH (H-3', H-5')~7.3 - 7.4Doublet (d)
Predicted ¹³C NMR Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃~15 - 20
Oxirane CH₂ (C-3)~47 - 50
Oxirane CH (C-2)~50 - 55
Aromatic CH (C-2', C-3', C-5', C-6')~125 - 130
Aromatic C (C-1', C-4')~135 - 140

Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Studies (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. sciengine.combioanalysis-zone.com For this compound (C₉H₁₀OS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Tandem mass spectrometry (MS/MS) would be employed to investigate the compound's fragmentation pathways. usda.gov By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. This is particularly useful in mechanistic studies, for example, by using isotopically labeled analogues to trace the pathways of atoms during a reaction.

Predicted HRMS and MS/MS Fragmentation Data for this compound
Ion/FragmentFormulaCalculated Exact Mass (m/z)
[M]⁺ (Molecular Ion)C₉H₁₀OS⁺166.0452
[M - CHO]⁺C₈H₉S⁺137.0425
[M - C₂H₃O]⁺C₇H₇S⁺123.0268
[C₇H₇S]⁺ (Thiotropylium ion)C₇H₇S⁺123.0268

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sacardiff.ac.uk These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, IR spectroscopy would clearly show the characteristic stretches of the oxirane ring, including the asymmetric C-O-C stretch (around 1250 cm⁻¹) and the ring "breathing" mode (around 800-950 cm⁻¹). Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-S stretching vibration typically appears as a weaker band in the 700-600 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective for observing the symmetric aromatic ring vibrations and the C-S bond. ksu.edu.sa Studying shifts in these vibrational frequencies upon changes in solvent or temperature can provide insights into intermolecular interactions.

Predicted Vibrational Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1610 - 1580, 1500 - 1450IR, Raman
Oxirane C-O-C Asymmetric Stretch~1250IR (Strong)
Oxirane Ring Breathing950 - 800IR, Raman
C-S Stretch700 - 600IR (Weak), Raman (Stronger)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

This compound possesses a stereocenter at the C-2 position of the oxirane ring, meaning it can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a crucial technique for studying such chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light. nih.gov

Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects, which are the characteristic peaks in a CD spectrum, are directly related to the molecule's absolute configuration. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of an enantiomerically pure sample can be assigned. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess (ee), making it an excellent tool for determining the enantiomeric purity of a sample.

X-ray Diffraction for Crystal Structure and Stereochemical Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. tulane.edu If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

Crucially, for a chiral molecule, X-ray diffraction analysis can unambiguously determine the absolute stereochemistry of the stereocenter without the need for theoretical calculations, provided the crystal is non-centrosymmetric and anomalous dispersion effects are measured. The resulting crystal structure would provide ultimate proof of the compound's constitution, conformation, and absolute configuration.

Typical Data Obtained from Single-Crystal X-ray Diffraction
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
Atomic Coordinates (x, y, z)Precise 3D position of every atom
Bond Lengths and AnglesDefinitive geometric parameters
Flack ParameterDetermination of absolute configuration

Q & A

What are the established synthetic routes for 2-(4-Methylthiophenyl)oxirane, and what key reaction conditions are required?

Methodological Answer:
Synthesis typically involves epoxidation of the corresponding alkene precursor. For example:

  • Epoxidation : Use a peracid (e.g., m-CPBA) or hydrogen peroxide with a catalyst (e.g., sodium bicarbonate) to oxidize 4-methylthiophenyl ethylene to the epoxide .
  • Substitution Reactions : Introduce functional groups via electrophilic aromatic substitution on the methylthiophenyl ring prior to epoxidation, requiring careful control of temperature (0–40°C) and anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the product with >95% purity .

How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic epoxide protons (δ 3.1–4.0 ppm, split into ABX patterns) and aromatic protons (δ 6.8–7.5 ppm for methylthiophenyl) .
    • ¹³C NMR : Epoxide carbons appear at δ 44–55 ppm; methylthio (S–CH₃) at δ 15–20 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₉H₁₀OS: 166.05 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for enantiomeric forms .

What computational methods are suitable for studying the electronic effects of the methylthio substituent on the reactivity of the oxirane ring?

Advanced Answer:

  • Density Functional Theory (DFT) : Use Gaussian basis sets (e.g., cc-pVTZ) to model the electron-withdrawing/donating effects of the methylthio group on the epoxide’s LUMO energy, which governs nucleophilic attack regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on ring-opening kinetics. Software like GROMACS can model transition states .
  • NBO Analysis : Quantify hyperconjugative interactions between the methylthio group and the oxirane ring to predict regiochemical outcomes .

How does the presence of the methylthio group influence the regioselectivity of nucleophilic ring-opening reactions compared to other substituents?

Advanced Answer:
The methylthio group (−SCH₃) is a strong electron donor via resonance, directing nucleophiles to the less substituted β-carbon of the epoxide. Comparative studies show:

  • vs. Electron-Withdrawing Groups (e.g., −Cl) : Chlorophenyl derivatives favor α-attack due to reduced electron density at the β-carbon .
  • vs. Methoxy (−OCH₃) : Methylthio exhibits greater σ-donation, leading to higher β-selectivity (e.g., 75:25 β:α ratio in amine openings) .
  • Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate substituent effects with reaction rates .

What are the common chemical transformations of this compound, and what are the typical reagents used?

Methodological Answer:
Key reactions include:

  • Acid-Catalyzed Ring-Opening : H₂SO₄ or TsOH in ethanol yields β-ethoxy alcohol derivatives .
  • Nucleophilic Attack by Amines : Aniline or benzylamine in THF produces β-amino alcohols; regioselectivity depends on steric and electronic factors .
  • Oxidation : m-CPBA or KMnO₄ converts the epoxide to a diketone or carboxylic acid, respectively .
  • Reduction : LiAlH₄ yields 1,2-diols, while catalytic hydrogenation (Pd/C) saturates the epoxide .

What strategies can be employed to achieve enantioselective synthesis of this compound?

Advanced Answer:

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr)₄ and chiral tartrate ligands to induce enantiomeric excess (e.e. >90%) .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze one enantiomer selectively .
  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., menthol) to the precursor, followed by removal post-epoxidation .

What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves to prevent hydrolysis .
  • Temperature : Degrades above 40°C; refrigerate at 4°C for long-term stability .
  • Light Exposure : Protect from UV light using amber glassware to avoid radical-mediated polymerization .

How can kinetic studies be designed to investigate the acid-catalyzed ring-opening mechanisms of this epoxide?

Advanced Answer:

  • Stopped-Flow Spectroscopy : Monitor reaction progress in real-time under varying [H⁺] (pH 1–5) to determine rate constants (k₁, k₂) .
  • Isotopic Labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation in the product .
  • Computational Modeling : Combine Eyring plots (ΔH‡, ΔS‡) with DFT-derived transition states to validate mechanistic pathways .

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